molecular formula C15H18N4O4 B11142612 N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11142612
M. Wt: 318.33 g/mol
InChI Key: YAGMUDDWXHDKQP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl ethylamine and 4-methyl-3-nitro-1H-pyrazole. The synthesis can be carried out through the following steps:

    Formation of the Acetamide Intermediate: The reaction between 4-methoxyphenyl ethylamine and acetic anhydride forms the acetamide intermediate.

    Coupling Reaction: The acetamide intermediate is then coupled with 4-methyl-3-nitro-1H-pyrazole under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N-methylacetamide: Similar structure but lacks the pyrazole ring.

    4-methyl-3-nitro-1H-pyrazole: Contains the pyrazole ring but lacks the acetamide and methoxyphenyl groups.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its combination of aromatic, acetamide, and pyrazole structures. This combination provides a unique set of chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H18N4O4/c1-11-9-18(17-15(11)19(21)22)10-14(20)16-8-7-12-3-5-13(23-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,16,20)

InChI Key

YAGMUDDWXHDKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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